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Compound of Interest

Compound Name: 1-Ethoxy-2-methoxyethane

Cat. No.: B1594158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethoxy-2-methoxyethane (CAS 5137-45-1), an asymmetrical ether with increasing relevance
as a solvent in organic synthesis and electrolyte formulations. Due to the limited availability of
public experimental spectra, this guide presents a combination of expected and reported data,
alongside detailed experimental protocols for its acquisition.

Molecular Structure and Properties

1-Ethoxy-2-methoxyethane, also known as 2,5-dioxaheptane, possesses the molecular
formula CsH1202 and a molecular weight of approximately 104.15 g/mol .[1] Its asymmetrical
structure, featuring both an ethoxy and a methoxy group connected by an ethylene bridge,
imparts distinct physicochemical properties compared to its symmetrical counterparts.

Structure: CH3CH20CH2CH20CHs

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 1-Ethoxy-2-
methoxyethane. This data is crucial for the structural elucidation and quality control of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~3.55 t,J=5.0Hz 2H -O-CH2-CH2-O-
~3.50 q,J=7.0Hz 2H CH3z-CH2-0O-
~3.35 S 3H -O-CHs
~1.20 t,J=7.0Hz 3H CH3z-CH2-0O-

Note: Predicted
values are based on
standard chemical
shift tables and data
from analogous
ethers. Protons on
carbons adjacent to
an ether oxygen
typically appear in the
3.4-4.5 ppm range.

Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
~72.0 -O-CH2-CH2-O-
~70.0 -O-CH2-CH2-0O-
~66.0 CH3s-CH2-O-
~59.0 -O-CHs
~15.0 CHs-CH2-O-
Note: Predicted values are based on the
expected deshielding effects of the oxygen
atoms. Carbons in ethers typically resonate in
the 50-80 ppm range.[2]
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
Wavenumber . ] . .
Intensity Vibration Functional Group
(cm™)
2975-2850 Strong C-H Stretch Alkane
1150-1060 Strong C-O Stretch Ether
Note: The C-O

stretching band is the
most characteristic
feature for ethers in
an IR spectrum,
though this region can
be congested.[1][3]

Mass Spectrometry (MS)

Table 4: Reported and Expected Mass Spectrometry Data
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miz Relative Intensity Proposed Fragment
104 Low [M]* (Molecular lon)
89 Moderate [M - CHs]*

75 Moderate [M - CH2CHs]*

59 High [CH20CH2CHs]*

45 High (Base Peak) [CH20CHs]*

Note: The molecular mass of
1-Ethoxy-2-methoxyethane
has been confirmed as 104 via
chemical ionization mass
spectrometry.[4] The
fragmentation pattern is
predicted based on common
cleavage pathways for ethers,

such as alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid
sample such as 1-Ethoxy-2-methoxyethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-20 mg of 1-Ethoxy-2-methoxyethane for *H NMR (20-50 mg for 13C
NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCIs).

o Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
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o

o

[e]

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5
mm NMR tube to remove any particulate matter.

The final sample height in the tube should be approximately 4-5 cm.

Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
Tune and match the probe for the desired nucleus (*H or 3C).

For 1H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans
are sufficient.

For 3C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be
required due to the lower natural abundance of 13C.

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for $3C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

[e]

[e]

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.
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o Place a single drop of 1-Ethoxy-2-methoxyethane directly onto the center of the crystal,
ensuring it is fully covered.

o Data Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The spectrum is usually collected in the range of 4000-400 cm~1.

o After acquisition, the software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Prepare a dilute solution of 1-Ethoxy-2-methoxyethane in a volatile organic solvent (e.g.,
dichloromethane or diethyl ether).

o Inject a small volume (e.g., 1 pL) of the solution into the GC-MS system.

o The sample is vaporized in the heated injection port and separated from the solvent and
any impurities on the GC column.

 lonization and Analysis:

o As the compound elutes from the GC column, it enters the mass spectrometer's ion
source.

o For standard analysis, Electron lonization (EI) is used, typically at 70 eV, which causes
fragmentation of the molecule.

o The resulting positively charged ions (the molecular ion and fragment ions) are
accelerated into the mass analyzer (e.g., a quadrupole).
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o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 1-Ethoxy-2-methoxyethane.

Spectroscopic Analysis Workflow for 1-Ethoxy-2-methoxyethane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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